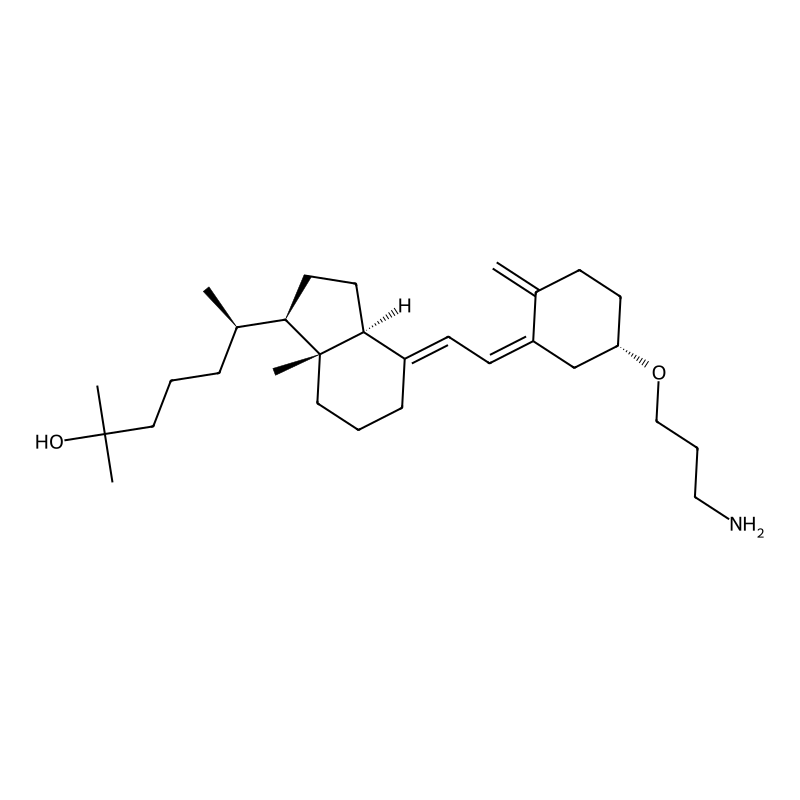3-O-(2-Aminoethyl)-25-hydroxyvitamin D3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis and Characterization:
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 is a derivative of 25-hydroxyvitamin D3, which is a major metabolite of vitamin D3. It is synthesized by attaching an aminoethyl group to the 3-hydroxyl position of 25-hydroxyvitamin D3 []. This chemical modification allows researchers to study the interactions of the molecule with various biomolecules, such as proteins and receptors.
Binding Studies:
One of the primary applications of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 is in binding studies. The attached aminoethyl group can be labeled with fluorescent tags or other probes, enabling researchers to track the interaction of the molecule with its targets within cells. This information can be crucial for understanding the mechanisms of action of vitamin D and its derivatives [].
Cellular and Molecular Effects:
Researchers have also employed 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 to investigate its cellular and molecular effects. Studies have shown that the molecule can activate the vitamin D receptor, similar to natural vitamin D metabolites []. This activation can lead to the regulation of various genes involved in cell proliferation, differentiation, and immune function [].
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 is a derivative of vitamin D3, specifically modified to include an aminoethyl group at the 3-position. This compound is known for its potential biological activities, particularly in relation to calcium metabolism and bone health, similar to other vitamin D derivatives. Its molecular formula is C30H51NO2, with a molecular weight of 457.73 g/mol .
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 acts as a selective agonist of the vitamin D receptor (VDR) []. Due to the modification at the 3-hydroxyl group, it avoids further metabolism and exhibits prolonged VDR activation compared to natural vitamin D metabolites. VDR activation triggers a cascade of gene expression events that regulate various physiological processes, including calcium homeostasis, bone health, cell proliferation, and immune function [, ].
- Hydrolysis: Breaking down in the presence of water, which may affect its biological activity.
- Acylation and Alkylation: These reactions can modify the amino group or hydroxyl groups, potentially enhancing its pharmacological properties.
- Oxidation: The compound may be oxidized to form different metabolites that could exhibit varied biological effects.
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 exhibits significant biological activities related to vitamin D functions. It interacts with the vitamin D receptor, influencing gene expression involved in calcium absorption and bone mineralization. Studies suggest that it may have enhanced effects compared to standard vitamin D3 due to its structural modifications, potentially leading to improved therapeutic outcomes in conditions related to calcium deficiency and bone disorders .
The synthesis of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 typically involves several steps:
- Starting Material: Vitamin D3 (cholecalciferol) is used as the base compound.
- Hydroxylation: The 25-hydroxyl group is introduced through enzymatic or chemical methods.
- Aminoethyl Group Introduction: The aminoethyl moiety is added via a nucleophilic substitution reaction involving appropriate reagents such as amines or amino acids.
- Purification: The final product is purified using techniques like chromatography to ensure high purity for biological testing.
Interaction studies involving 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 focus on its binding affinity to the vitamin D receptor and other proteins involved in calcium metabolism. Preliminary studies indicate that this compound may have a higher binding affinity compared to traditional vitamin D3, suggesting potential for greater efficacy in therapeutic applications .
Several compounds share structural and functional similarities with 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 25-Hydroxyvitamin D3 | Hydroxyl group at position 25 | Standard form of vitamin D |
| 1,25-Dihydroxyvitamin D3 | Two hydroxyl groups (positions 1 & 25) | Most active form of vitamin D |
| 24,25-Dihydroxyvitamin D3 | Hydroxyl groups at positions 24 & 25 | Involved in calcium metabolism regulation |
| 22-Oxa-1,25-Dihydroxyvitamin D3 | Oxygen substitution at position 22 | Altered metabolic activity |
The uniqueness of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 lies in its aminoethyl modification, which may enhance its interactions with biological targets compared to these other compounds. This modification potentially increases solubility and bioavailability, making it a candidate for further research and application development in treating vitamin D-related deficiencies and diseases.








